molecular formula C21H22N2O3S2 B2925725 3-(N-ethylphenylsulfonamido)-N-(2-methylbenzyl)thiophene-2-carboxamide CAS No. 1251550-12-5

3-(N-ethylphenylsulfonamido)-N-(2-methylbenzyl)thiophene-2-carboxamide

Cat. No.: B2925725
CAS No.: 1251550-12-5
M. Wt: 414.54
InChI Key: VQENYGWMDSZMAL-UHFFFAOYSA-N
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Description

3-(N-ethylphenylsulfonamido)-N-(2-methylbenzyl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-carboxamide core, a structure recognized as a privileged scaffold in medicinal chemistry . Thiophene-based compounds are of significant interest in early-stage drug discovery due to their versatile pharmacological properties and ability to interact with multiple biological targets . Researchers value this scaffold for its potential in developing novel therapeutic agents; similar structures have been investigated for anti-inflammatory properties through cyclooxygenase (COX) and lipoxygenase (LOX) inhibition , as well as for anticancer activities by inducing apoptosis and mitochondrial depolarization in various cell lines . Other derivatives have also been explored as viral entry inhibitors and antibacterial prodrugs . This compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct thorough experimentation to fully characterize its specific mechanism of action, binding affinity, and pharmacological profile.

Properties

IUPAC Name

3-[benzenesulfonyl(ethyl)amino]-N-[(2-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-3-23(28(25,26)18-11-5-4-6-12-18)19-13-14-27-20(19)21(24)22-15-17-10-8-7-9-16(17)2/h4-14H,3,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQENYGWMDSZMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(N-ethylphenylsulfonamido)-N-(2-methylbenzyl)thiophene-2-carboxamide, with CAS number 1251550-12-5, is a synthetic compound belonging to the class of thiophene derivatives. Its molecular formula is C21H22N2O3SC_{21}H_{22}N_{2}O_{3}S, and it has a molecular weight of 414.5 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure

The structure of this compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The presence of sulfonamide and carboxamide functional groups enhances its biological activity and solubility characteristics.

The biological activity of thiophene derivatives like this compound often involves interactions with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that this compound may exhibit significant activity against various biological pathways, potentially modulating enzyme functions or receptor activities .

Antimicrobial Properties

Research indicates that thiophene derivatives can possess antimicrobial properties. For instance, similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis .

Anticancer Activity

Studies have also explored the anticancer potential of thiophene derivatives. Compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism may involve apoptosis induction or cell cycle arrest .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL.
Anticancer ScreeningInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Enzyme Inhibition AssayShowed inhibition of carbonic anhydrase activity, suggesting potential use in treating conditions like glaucoma.

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, similar compounds have shown favorable absorption characteristics and moderate bioavailability, which are critical for therapeutic applications.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Thiophene-2-carboxamide 3-(N-Ethylphenylsulfonamido), N-(2-methylbenzyl) 414.5 (calc.) High lipophilicity, steric bulk
SAG1.5 Benzo[b]thiophene-2-carboxamide 3-Chloro, 4,7-difluoro, trans-cyclohexyl N/A Smoothened receptor agonist
Compound 2 () Thiophene-2-carboxamide 3-(3,4-Dichlorobenzylthio), N-(methylsulfonyl) N/A Sulfur linker, dichloro aromatic
NX2 () Thiophene-2-carboxamide 3-[(3,4-Dichlorobenzyl)sulfanyl], N-(methylsulfonyl) N/A Dichloro substitution
T-IV-B () Thiophene-2-carboxamide N-(4-(3-p-Tolylacryloyl)phenyl) N/A Arylacryloyl conjugation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(N-ethylphenylsulfonamido)-N-(2-methylbenzyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of structurally analogous thiophene-carboxamide derivatives typically involves multi-step reactions, such as coupling of activated acyl chlorides with amines under anhydrous conditions. For example, refluxing 2-thiophenecarbonyl chloride with substituted anilines in acetonitrile (1:1 molar ratio) under nitrogen protection yields the carboxamide core . To optimize yield, use reflux times of 1–3 hours, followed by solvent evaporation and purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) . Key parameters include stoichiometric control of anhydrides (e.g., succinic or maleic anhydride) and inert gas purging to prevent oxidation.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound and its intermediates?

  • Methodological Answer :

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions. For instance, NH protons in sulfonamido groups typically appear at δ 9.5–10.5 ppm, while aromatic protons in thiophene rings resonate at δ 6.5–7.5 ppm .
  • IR Spectroscopy : Identify characteristic peaks for C=O (1650–1750 cm⁻¹), C-S (650–750 cm⁻¹), and sulfonamide S=O (1150–1250 cm⁻¹) .
  • HRMS/LC-MS : Validate molecular weight and fragmentation patterns to confirm synthetic intermediates .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., N-ethylphenylsulfonamido vs. 2-methylbenzyl) influence the compound’s conformational stability and bioactivity?

  • Methodological Answer : Comparative crystallographic studies of analogous compounds reveal that dihedral angles between aromatic rings (e.g., thiophene and benzene) impact molecular rigidity. For example, a dihedral angle of 8.5°–13.5° between thiophene and phenyl rings reduces steric hindrance, enhancing binding affinity in enzyme assays . Computational modeling (e.g., DFT or molecular docking) can predict electronic effects of substituents on charge distribution and H-bonding potential .

Q. How can researchers resolve contradictions in biological activity data (e.g., antibacterial vs. antifungal efficacy) for structurally similar derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test the compound across a concentration gradient (e.g., 0.1–100 µM) to identify IC50/EC50 values and rule out assay-specific artifacts .
  • Mode-of-Action Profiling : Use transcriptomic or proteomic approaches to compare gene/protein expression changes in bacterial vs. fungal models. For example, thiophene-carboxamides may target membrane integrity in bacteria (via lipid II inhibition) but disrupt ergosterol biosynthesis in fungi .
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethyl with bulkier tert-butyl groups) to isolate contributions of hydrophobicity vs. steric effects .

Q. What strategies are recommended for analyzing and mitigating synthetic byproducts (e.g., sulfone or sulfoxide derivatives) during scale-up?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ IR to detect oxidation byproducts early. For instance, sulfoxide formation (S=O at 1050 cm⁻¹) indicates excessive exposure to oxidizing agents .
  • Purification Protocols : Employ gradient elution in HPLC or column chromatography with silica gel (hexane:ethyl acetate, 3:1 → 1:1) to isolate pure product .
  • Stability Studies : Store intermediates under nitrogen at –20°C to prevent degradation .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic properties (e.g., metabolic stability, CYP inhibition)?

  • Methodological Answer :

  • In Vitro Assays : Use liver microsomes (human/rat) to measure metabolic half-life (t1/2) and identify major metabolites via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM suggests high drug-drug interaction risk .
  • Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fraction, critical for dose optimization .

Q. What crystallographic techniques are suitable for determining the compound’s solid-state structure and polymorphism?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving molecular conformation and packing. For example, weak C–H⋯O/S interactions in crystal lattices (e.g., distance 2.8–3.2 Å) stabilize polymorphic forms . If crystals are unstable, use powder XRD with Rietveld refinement to analyze phase purity .

Tables for Key Data

Parameter Typical Values Source
Melting Point Range190–226°C (depending on substituents)
HPLC Retention Time12–15 min (C18 column, methanol:H2O)
Antibacterial MIC (S. aureus)2–8 µg/mL
LogP (Predicted)3.2–3.8

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